

# 1,2,3,4-Tetrachlorohexafluorobutane molecular structure and weight

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrachlorohexafluorobutane

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An In-Depth Technical Guide to **1,2,3,4-Tetrachlorohexafluorobutane**: Structure, Properties, and Synthesis

## Executive Summary

This technical guide provides a comprehensive analysis of **1,2,3,4-tetrachlorohexafluorobutane** (CAS No. 375-45-1), a critical fluorinated intermediate. The document details its molecular structure, including a crucial discussion of its stereoisomerism, and its key physicochemical properties. A significant focus is placed on its primary application as a precursor for the synthesis of hexafluoro-1,3-butadiene (C<sub>4</sub>F<sub>6</sub>), a high-performance etching gas vital to the semiconductor industry. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via a Wurtz-type condensation, explaining the mechanistic choices behind the procedure. This document is intended for researchers, chemists, and materials scientists engaged in fluorochemistry and advanced material synthesis.

## Introduction: A Key Intermediate in Semiconductor Manufacturing

**1,2,3,4-Tetrachlorohexafluorobutane**, often referred to by the industrial code A316, is a halogenated alkane of significant commercial interest.<sup>[1][2]</sup> Its primary value lies not in its direct application, but in its role as the immediate precursor to hexafluoro-1,3-butadiene (HFBD or

C<sub>4</sub>F<sub>6</sub>).<sup>[2][3]</sup> HFBD is a state-of-the-art etching gas used in the fabrication of integrated circuits and semiconductors.<sup>[1][3]</sup> Its utility stems from its ability to etch with extremely high precision, enabling the creation of features with widths of 100 nm or less.<sup>[3]</sup> Moreover, HFBD possesses a low atmospheric lifetime and a correspondingly low global warming potential, making it an environmentally preferable alternative to other fluorinated gases.<sup>[3]</sup>

The synthesis of high-purity HFBD is directly dependent on the quality of its A316 precursor. Therefore, a thorough understanding of the molecular structure, properties, and synthesis of **1,2,3,4-tetrachlorohexafluorobutane** is essential for optimizing the production of next-generation electronics. This guide offers an in-depth examination of these core aspects.

## Molecular Identity and Physicochemical Properties

The fundamental properties of **1,2,3,4-tetrachlorohexafluorobutane** are summarized below. The compound is a liquid at standard conditions.<sup>[4]</sup>

Property	Value	Source(s)
CAS Number	375-45-1	<sup>[5][6][7]</sup>
Molecular Formula	C <sub>4</sub> Cl <sub>4</sub> F <sub>6</sub>	<sup>[1][5][6]</sup>
IUPAC Name	1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane	<sup>[8][9]</sup>
Molecular Weight	303.85 g/mol	<sup>[5][6][10]</sup>
Monoisotopic Mass	301.865830 Da	<sup>[5][7]</sup>
Boiling Point	131.5 - 134 °C	<sup>[7][11][12]</sup>
Density	~1.78 - 1.8 g/cm <sup>3</sup> at 20 °C	<sup>[11][12]</sup>
Flash Point	~47.9 °C	<sup>[11][12]</sup>
Refractive Index	~1.388	<sup>[12]</sup>
InChI Key	IRHYACQPDDXBCB-UHFFFAOYSA-N	<sup>[5][8]</sup>

It is critical to distinguish the primary compound of interest, CAS 375-45-1, from its constitutional isomers, such as 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane (CAS 423-38-1).<sup>[13][14]</sup> While sharing the same molecular formula, their differing atomic connectivity results in distinct physical and chemical properties.

## Molecular Structure and Stereochemistry

The defining structural feature of **1,2,3,4-tetrachlorohexafluorobutane** is the presence of two adjacent chiral centers at the C2 and C3 positions. This gives rise to stereoisomerism, a factor that can influence the efficiency of its subsequent conversion to hexafluoro-1,3-butadiene.

### General Structure

The molecule consists of a four-carbon butane backbone where each carbon is substituted with chlorine and fluorine atoms. The terminal carbons (C1 and C4) are present as dichlorofluoromethyl (-CFCl<sub>2</sub>) or difluorochloromethyl (-CF<sub>2</sub>Cl) groups depending on the isomer, while the internal carbons (C2 and C3) are chlorofluoromethyl (-CFCl-) groups. For the IUPAC name 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, the structure is as shown below.

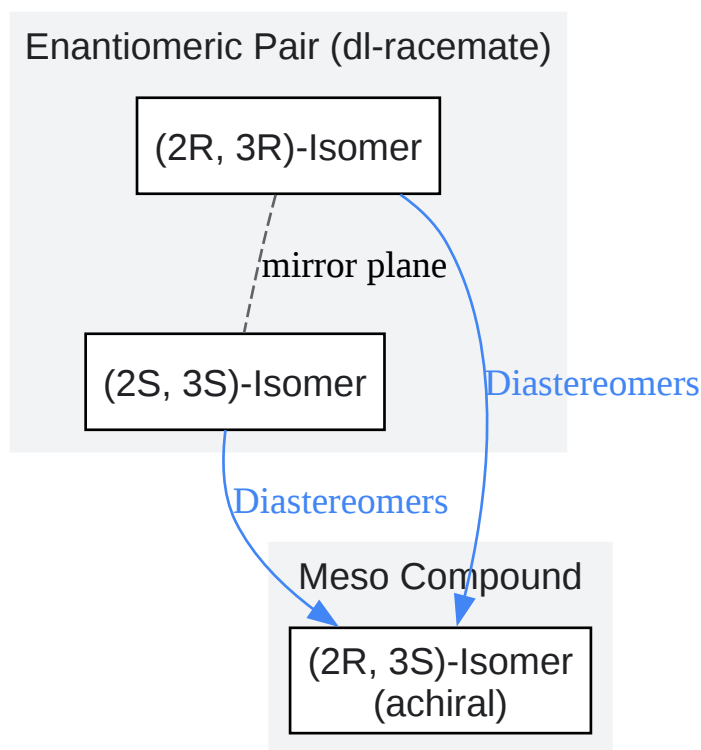
Caption: 2D Molecular Structure of **1,2,3,4-Tetrachlorohexafluorobutane**.

### Stereoisomers: Enantiomers and Meso Compounds

The presence of two stereocenters (C2 and C3) means that three distinct stereoisomers of **1,2,3,4-tetrachlorohexafluorobutane** exist. Commercial products sold under CAS number 375-45-1 are typically a mixture of these isomers.<sup>[4][8]</sup>

- **A Pair of Enantiomers (dl-pair):** These are non-superimposable mirror images of each other. They possess (2R, 3R) and (2S, 3S) configurations. Enantiomers have identical physical properties (boiling point, density, etc.) and differ only in their interaction with plane-polarized light.
- **A Meso Compound:** This isomer has (2R, 3S) or (2S, 3R) configuration. Despite having chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. The meso isomer is a diastereomer of the enantiomeric pair and thus has different physical properties.

The relative ratio of these isomers can depend on the synthesis method, and their separation can be challenging. For applications like the synthesis of 2,3-dichloro-1,3-butadiene from its non-fluorinated analog, controlling the stereochemistry to favor the meso-isomer is known to provide superior yields.[15]



Stereoisomers of 1,2,3,4-Tetrachlorohexafluorobutane

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Caption: Relationship between the stereoisomers of the target molecule.

## Synthesis and Reaction Protocol

Several synthetic routes to **1,2,3,4-tetrachlorohexafluorobutane** have been developed, including the fluorination of 1,2,3,4-tetrachlorobutane and the fluorodimerization of 1,2-dichlorodifluoroethylene.[2] A particularly effective and high-yield laboratory method is the Wurtz-type condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, induced by zinc metal.[16]

## Causality in Experimental Design

The chosen protocol relies on a classic organometallic coupling reaction.

- **Zinc Metal:** Granulated zinc is used as the reducing agent. It facilitates the coupling of two molecules of the iodo-precursor by forming an organozinc intermediate, which then undergoes dimerization.
- **Iodo-precursor:** 1-iodo-1,2,2-trifluoro-1,2-dichloroethane is selected because the Carbon-Iodine bond is the weakest carbon-halogen bond, making it susceptible to oxidative addition by zinc.
- **Catalytic Ethyl Acetate (AcOEt):** The reaction is significantly accelerated by catalytic amounts of ethyl acetate. This is a key insight; the AcOEt likely serves to activate the zinc surface by cleaning it of passivating oxides, thereby facilitating the reaction initiation without the need for a bulk solvent.<sup>[16]</sup>

## Experimental Protocol: Wurtz Condensation

The following protocol is adapted from the procedure described by Karimova et al. in the Russian Chemical Bulletin.<sup>[16]</sup>

### Step 1: Reactor Setup

- A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
- The system is flushed with an inert gas (e.g., Nitrogen or Argon) to prevent moisture and oxygen from interfering with the reaction.

### Step 2: Charging the Reactor

- Charge the flask with granulated zinc.
- Add a catalytic amount of ethyl acetate (AcOEt).

### Step 3: Reaction Initiation

- Add a small initial portion of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane to the flask.
- Gently heat the mixture to initiate the reaction, which is typically indicated by a noticeable exotherm.

#### Step 4: Precursor Addition

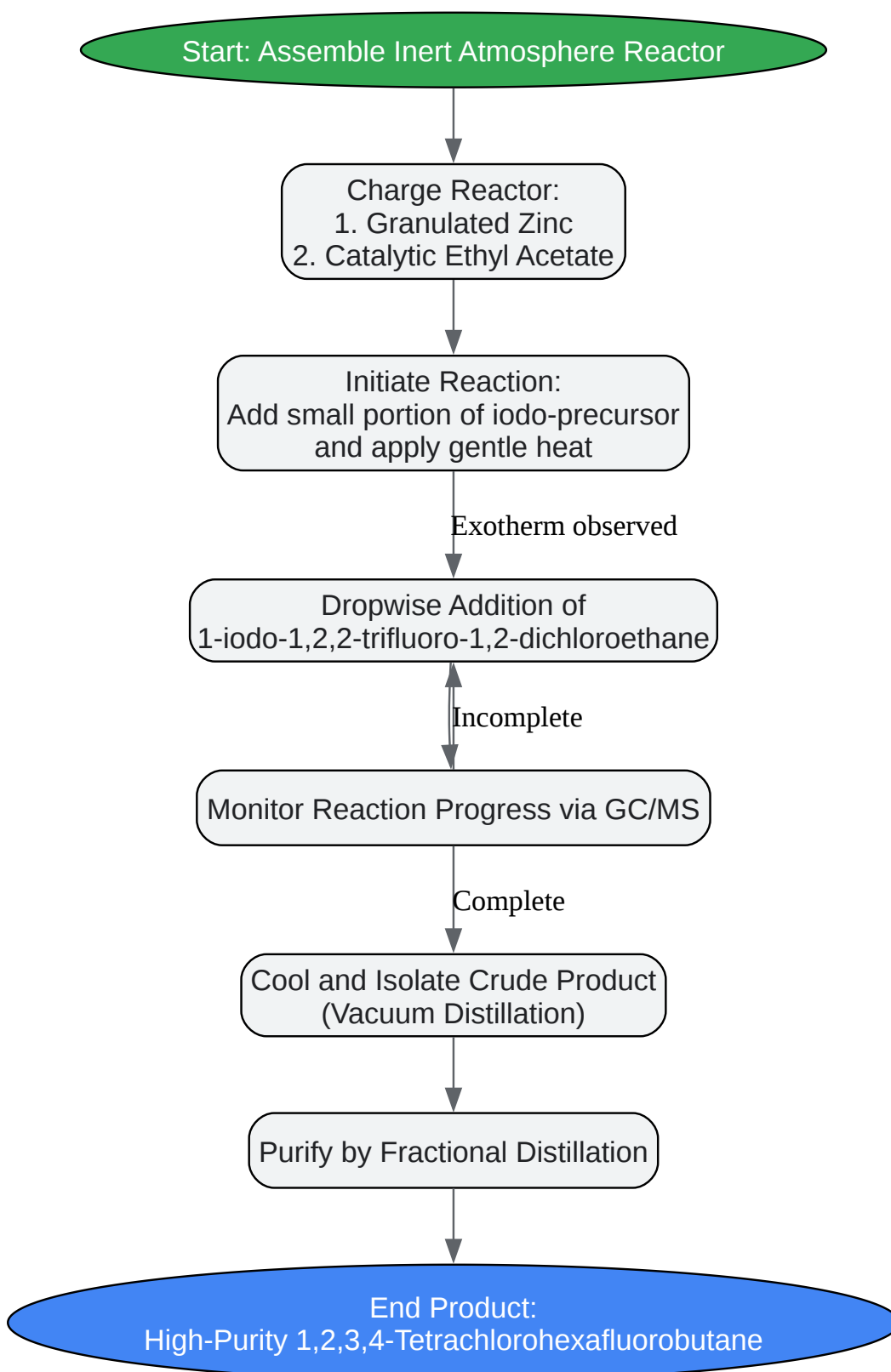
- Once the reaction has started, add the remaining 1-iodo-1,2,2-trifluoro-1,2-dichloroethane dropwise from the funnel at a rate that maintains a steady reaction temperature.

#### Step 5: Reaction Completion and Work-up

- After the addition is complete, continue stirring the mixture until gas chromatography-mass spectrometry (GC/MS) analysis of an aliquot indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Isolate the crude product by vacuum distillation directly from the reaction mixture.

#### Step 6: Purification

- The distilled product can be further purified by fractional distillation to yield high-purity **1,2,3,4-tetrachlorohexafluorobutane**.



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